This compound belongs to the class of pyrazole carboxylic acids, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are widely studied for their diverse biological activities, including their roles as anti-cancer agents, anti-inflammatory drugs, and fungicides.
The synthesis of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can be achieved through several steps involving the chlorination of a precursor compound. One notable method involves:
The use of dimethyl carbonate as a reagent is highlighted for its environmental benefits compared to more toxic alternatives like dimethyl sulfate .
The molecular structure of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester features:
The structure can be represented using various chemical notation systems:
InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3
CCOC(=O)C1=C(C(=NN1C)CC(C)C)Cl
These representations provide insight into the compound's connectivity and stereochemistry.
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of this compound in synthetic organic chemistry and drug development .
The mechanism of action for compounds like 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is often linked to their ability to modulate biological pathways. Specifically:
Research indicates that pyrazole derivatives can exhibit these properties through various mechanisms, including receptor binding and enzyme inhibition .
The physical and chemical properties of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester include:
These properties are essential for understanding the handling and application of the compound in laboratory settings .
The applications of 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester span several fields:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2